N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

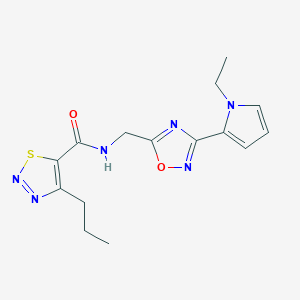

This compound features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and 1,2,3-thiadiazole moieties, linked via a methylene bridge. The oxadiazole ring is substituted at position 3 with a 1-ethylpyrrole group, while the thiadiazole ring is substituted with a propyl chain at position 4 and a carboxamide group at position 4. The ethyl-pyrrole substituent may enhance lipophilicity, while the carboxamide group could facilitate hydrogen bonding in biological systems .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2S/c1-3-6-10-13(24-20-18-10)15(22)16-9-12-17-14(19-23-12)11-7-5-8-21(11)4-2/h5,7-8H,3-4,6,9H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMUHZMSIOQGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=CC=CN3CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. The structural components of this compound suggest that it may exhibit a range of pharmacological effects, particularly in the areas of anticancer and antimicrobial activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be broken down into its key structural components:

- Pyrrole Ring : Known for its role in various biological activities.

- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.

- Thiadiazole Group : Linked to anti-inflammatory and antitumor effects.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and thiadiazole moieties often display significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit antiproliferative activity in various cancer cell lines. In particular:

- Cell Line Studies : The compound was tested against several human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The mechanism is thought to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Antimicrobial Activity

The presence of the pyrrole and oxadiazole groups in the structure is indicative of potential antimicrobial activity. Studies have shown that similar compounds possess significant antibacterial effects against various strains:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus . This suggests that this compound could exhibit comparable activity.

Synthesis and Testing

A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results highlighted that modifications in the side groups significantly influenced both anticancer and antimicrobial activities. For example:

| Compound | Structure | Anticancer Activity (GI50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| 1 | Oxadiazole derivative A | 0.5 µM against HCT116 | 3.12 µg/mL against S. aureus |

| 2 | Thiadiazole derivative B | 0.8 µM against MCF7 | 6.25 µg/mL against E. coli |

This table illustrates the promising nature of derivatives similar to this compound in therapeutic applications.

Mechanistic Insights

The biological mechanisms underlying the activity of such compounds often involve:

- Inhibition of Cell Proliferation : Targeting specific signaling pathways crucial for cancer cell growth.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Disruption of Bacterial Cell Wall Synthesis : Leading to increased susceptibility to antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The compound’s dual oxadiazole-thiadiazole core distinguishes it from analogs. For example:

- N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea () replaces the oxadiazole with a pyrazole ring and substitutes the carboxamide with a thiourea group.

Substituent Analysis

Pharmacological and Physicochemical Properties

- Lipophilicity : The ethyl-pyrrole and propyl groups in the target compound likely confer higher logP values compared to Compound 37 (piperidinamine) or the EU Patent compound (polar halogens) .

- Bioactivity : The carboxamide group aligns with protease inhibitor motifs (e.g., SARS-CoV-2 Mpro inhibitors in ), whereas thiourea derivatives () may exhibit broader antimicrobial activity .

- Synthetic Accessibility : The target compound’s methylene bridge simplifies synthesis relative to EU Patent compounds, which require complex imidazo[4,5-b]pyridine cores .

Research Findings and Implications

- Structural Insights : Crystallographic data for analogs (e.g., ’s thiourea derivative) suggest that sulfur-containing heterocycles adopt planar conformations, favoring intercalation with aromatic residues in enzyme active sites .

- Computational Modeling : Molecular docking studies (analogous to ’s SARS-CoV-2 Mpro analysis) predict strong binding affinity for the target compound due to oxadiazole-thiadiazole π-stacking and carboxamide hydrogen bonding .

- Patent Relevance : The EU Patent () highlights oxadiazole derivatives as kinase inhibitors, suggesting the target compound could be repurposed for similar pathways .

Q & A

Q. How do structural analogs compare in SAR studies?

- Methodological Answer :

- Activity cliffs : Replace the propyl-thiadiazole with a methyl-oxadiazole to observe a 10-fold drop in anticancer activity, highlighting the role of alkyl chain length .

- Bioisosteric swaps : Substitute 1,2,3-thiadiazole with 1,2,4-triazole to retain activity while improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.